molecular formula C11H11ClO2 B3362917 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 1016723-17-3

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Cat. No. B3362917
CAS RN: 1016723-17-3
M. Wt: 210.65 g/mol
InChI Key: NMELEHAOVKUUIN-UHFFFAOYSA-N
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Description

“1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one” is a chemical compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one” is defined by its molecular formula, C11H11ClO2 . It contains an aromatic phenyl group, a ketone group (ethan-1-one), and a chloropropenyl group attached to the phenyl group via an ether linkage .


Physical And Chemical Properties Analysis

“1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Environmental and Biological Impacts of Chlorinated Organic Compounds

  • Environmental Persistence of Organophosphate Esters : A study highlighted the abundance and complexity of tris(chloropropyl) phosphate (TCPP), an organophosphate ester similar in nature due to its chlorinated alkyl chains. The research focused on identifying the different isomers of TCPP and their environmental fate, including their presence in urban streams and wastewater, pointing to the environmental persistence and potential bioaccumulation risks of such compounds (Truong et al., 2017).

  • Endocrine Disrupting Effects of Chlorinated Compounds : Another study explored the endocrine-disrupting effects of DDT (1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane) and its metabolite DDE, providing insights into how chlorinated compounds can interact with biological systems, potentially mirroring or informing the biological interactions of similar chlorinated organics (Burgos-Aceves et al., 2021).

Applications in Material Science and Chemistry

  • Synthesis and Structural Properties : Research on the synthesis and structural properties of novel substituted chlorinated compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, illustrates the potential application of chlorinated organic molecules in developing new materials with specific functional properties (Issac & Tierney, 1996).

  • Bioremediation of Chlorinated Solvents : A review on the bioremediation of DDT-contaminated soils presents methodologies that could be applicable for the cleanup of environments contaminated with similar chlorinated organic compounds. It discusses the microbial degradation pathways and environmental factors influencing the biodegradation of such persistent pollutants (Foght et al., 2001).

properties

IUPAC Name

1-[4-(2-chloroprop-2-enoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)7-14-11-5-3-10(4-6-11)9(2)13/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMELEHAOVKUUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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